molecular formula C26H22N4O5S B11624784 (2Z)-5-amino-2-(2,3-dimethoxybenzylidene)-7-(2,3-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-(2,3-dimethoxybenzylidene)-7-(2,3-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B11624784
M. Wt: 502.5 g/mol
InChI Key: FMHODOQWKFEIDK-JAIQZWGSSA-N
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Description

(2Z)-5-amino-2-(2,3-dimethoxybenzylidene)-7-(2,3-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes multiple functional groups such as amino, methoxy, and nitrile groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-amino-2-(2,3-dimethoxybenzylidene)-7-(2,3-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include aldehydes, amines, and thiazole derivatives. Reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-amino-2-(2,3-dimethoxybenzylidene)-7-(2,3-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitriles, into amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, which can be explored for therapeutic purposes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (2Z)-5-amino-2-(2,3-dimethoxybenzylidene)-7-(2,3-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-5-amino-2-(2,3-dimethoxybenzylidene)-7-(2,3-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile apart is its complex structure, which combines multiple functional groups in a single molecule. This complexity allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C26H22N4O5S

Molecular Weight

502.5 g/mol

IUPAC Name

(2Z)-5-amino-7-(2,3-dimethoxyphenyl)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C26H22N4O5S/c1-32-18-9-5-7-14(22(18)34-3)11-20-25(31)30-24(29)16(12-27)21(17(13-28)26(30)36-20)15-8-6-10-19(33-2)23(15)35-4/h5-11,21H,29H2,1-4H3/b20-11-

InChI Key

FMHODOQWKFEIDK-JAIQZWGSSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C(=CC=C4)OC)OC)C#N)N

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C(=CC=C4)OC)OC)C#N)N

Origin of Product

United States

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